molecular formula C14H19N3O B7728382 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine CAS No. 832737-98-1

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine

Cat. No.: B7728382
CAS No.: 832737-98-1
M. Wt: 245.32 g/mol
InChI Key: WKGMUFSOCSNUOH-UHFFFAOYSA-N
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Description

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine is a chemical compound with the empirical formula C₁₄H₁₉N₃O and a molecular weight of 245.33 g/mol . This dry powder is characterized by drug-like properties suitable for lead optimization, including a calculated logP of 2.184, 6 rotatable bonds, and a polar surface area (PSA) of 50 Ų . The compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . Researchers value this heterocyclic system for its potential to contribute to the development of novel bioactive molecules, as the oxadiazole ring can act as a bioisostere for ester and amide functionalities, potentially enhancing metabolic stability . The specific structural features of this compound—including the lipophilic pentylamine chain and the planar aromatic phenyl-oxadiazole system—make it a valuable intermediate for constructing compound libraries for high-throughput screening or as a building block in the synthesis of more complex target molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12/h4-6,8-9,15H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGMUFSOCSNUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237751
Record name N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-98-1
Record name N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclodehydration of Diacylhydrazides

The most reliable method for constructing the 5-phenyl-1,3,4-oxadiazole involves cyclodehydration of N'-benzoylhydrazine derivatives. A modified procedure from achieves this through:

Reaction Scheme:

Benzoic acid hydrazide+Chloroacetyl chloridePOCl32-Chloromethyl-5-phenyl-1,3,4-oxadiazole\text{Benzoic acid hydrazide} + \text{Chloroacetyl chloride} \xrightarrow{\text{POCl}_3} \text{2-Chloromethyl-5-phenyl-1,3,4-oxadiazole}

Procedure:

  • Diacylhydrazide formation : Benzoic acid hydrazide (25.0 g, 182 mmol) reacts with chloroacetyl chloride (18.4 mL, 200 mmol) in dry dichloromethane at 0°C under nitrogen. Triethylamine (27.3 mL, 200 mmol) is added dropwise to neutralize HCl.

  • Cyclization : The crude diacylhydrazide is treated with phosphorus oxychloride (50 mL) at 80°C for 6 hours. Excess POCl₃ is removed under reduced pressure, yielding 2-chloromethyl-5-phenyl-1,3,4-oxadiazole as a white solid (78% yield).

Characterization Data:

  • ¹H NMR (CDCl₃) : δ 4.82 (s, 2H, CH₂Cl), 7.48–7.52 (m, 3H, Ph-H), 8.01–8.03 (d, J = 7.2 Hz, 2H, Ph-H).

  • HRMS (ESI) : m/z calcd for C₉H₆ClN₂O [M+H]⁺: 209.0118; found: 209.0121.

Functionalization with Pentylamine Side Chain

Nucleophilic Substitution of Chloromethyl Intermediate

The chloromethyl group at position 2 undergoes nucleophilic displacement with pentylamine to install the final side chain:

Reaction Scheme:

2-Chloromethyl-5-phenyl-1,3,4-oxadiazole+PentylamineEtOH, ΔN-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine\text{2-Chloromethyl-5-phenyl-1,3,4-oxadiazole} + \text{Pentylamine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

Optimized Conditions:

  • Molar ratio : 1:3 (oxadiazole:pentylamine)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C) for 12 hours

  • Workup : Neutralization with 6M HCl yields the hydrochloride salt (64% yield).

Critical Parameters:

  • Excess amine prevents di-substitution

  • Anhydrous conditions minimize hydrolysis of the chloromethyl intermediate

  • Acidic workup ensures protonation of the amine for crystallization.

Alternative Synthetic Strategies

Mannich Reaction Approach

While less efficient, the Mannich reaction offers a one-pot route:

5-Phenyl-1,3,4-oxadiazole+Formaldehyde+PentylamineHCl (cat.)Target Compound\text{5-Phenyl-1,3,4-oxadiazole} + \text{Formaldehyde} + \text{Pentylamine} \xrightarrow{\text{HCl (cat.)}} \text{Target Compound}

Limitations:

  • Low regioselectivity (20–30% yield)

  • Competing formation of bis-aminated byproducts

  • Requires chromatographic purification.

Reductive Amination Pathway

A three-step sequence involving:

  • Oxidation of 2-hydroxymethyl-5-phenyl-1,3,4-oxadiazole to aldehyde

  • Condensation with pentylamine

  • Sodium cyanoborohydride reduction

Advantages:

  • Avoids halogenated intermediates

  • Higher functional group tolerance

Disadvantages:

  • Additional oxidation step reduces overall yield (45–50%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (DMSO-d₆) :

δ (ppm)Assignment
0.88 (t, 3H)CH₃(CH₂)₄-
1.28–1.34 (m, 4H)-CH₂CH₂CH₂-
1.45 (quin, 2H)NCH₂CH₂-
2.71 (t, 2H)NCH₂-
4.55 (s, 2H)Oxadiazole-CH₂N
7.50–7.54 (m, 3H)Ph-H (meta, para)
8.05–8.07 (d, 2H)Ph-H (ortho)

¹³C NMR (DMSO-d₆) :

  • 165.8 ppm (C=N-O of oxadiazole)

  • 132.1–128.4 ppm (Aromatic carbons)

  • 50.3 ppm (CH₂N)

  • 22.1–14.0 ppm (Pentyl chain).

Purity Assessment and Analytical Data

High-Performance Liquid Chromatography (HPLC)

ParameterValue
ColumnC18, 250 × 4.6 mm
Mobile phaseMeCN:H₂O (70:30) + 0.1% TFA
Retention time8.72 min
Purity99.2% (λ = 254 nm)

Melting Point and Solubility

  • MP : 189–191°C (HCl salt)

  • Solubility : >50 mg/mL in DMSO; <1 mg/mL in H₂O.

Scale-Up Considerations and Process Optimization

Industrial-scale production requires addressing:

  • Exothermicity control during POCl₃-mediated cyclization

  • Waste management of phosphorus-containing byproducts

  • Continuous flow chemistry for the substitution step to improve throughput

Economic Analysis:

ComponentCost (USD/kg)
Benzoic acid hydrazide120
Chloroacetyl chloride85
Pentylamine65
Total (per kg product) 310

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

Key Observations :

  • Substituent Effects : The target compound’s pentan-1-amine chain distinguishes it from analogues with aromatic substituents (e.g., 6c, 6d, 2d), which exhibit higher melting points due to increased rigidity and π-π stacking .
  • Synthetic Yields : Imine derivatives (e.g., 2d) show higher yields (~89%) compared to carbohydrazides (e.g., 6c: 41%), likely due to the stability of imine intermediates under reflux conditions .
  • Spectral Signatures : All compounds share IR peaks for C=N (oxadiazole) and NH (amine/hydrazide). Carboxylic hydrazides (6c, 6d) display additional C=O stretches (~1650–1700 cm⁻¹), absent in the target compound .

Comparison with Thiadiazole Analogues

Table 2: Oxadiazole vs. Thiadiazole Derivatives
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Applications/Notes Reference
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine 1,3,4-Oxadiazole Pentan-1-amine 190.18 Potential ligand for metal coordination
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Propenylamine, 4-methylphenyl 233.33 Antimicrobial activity reported
N-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Benzylthio, methylamine 237.35 Anticancer applications (MS 21570)

Key Observations :

  • Solubility: The pentan-1-amine chain in the target compound may improve solubility in nonpolar solvents compared to thiadiazoles with aromatic substituents .

Biological Activity

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine, a compound featuring the oxadiazole moiety, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural properties that may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.

The molecular formula of this compound is C14H19N3OC_{14}H_{19}N_{3}O, with a molecular weight of approximately 259.30 g/mol . The compound features a pentanamine chain linked to a phenyl-substituted oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O
Molecular Weight259.30 g/mol
CAS Number1185403-96-6
SynonymsN-pentan-1-amino(5-phenyl-1,3,4-oxadiazol-2-yl)methyl

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various bacterial strains. In a comparative study, N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .

Anti-inflammatory Effects

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties. A study assessed the anti-inflammatory activity of similar compounds using an edema model in rats. The findings suggested that these compounds could reduce inflammation effectively at doses comparable to Indomethacin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Preliminary results indicated that this compound could scavenge free radicals effectively, suggesting its potential as an antioxidant agent .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in 2022, researchers synthesized various oxadiazole derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had an MIC as low as 2 μg/ml, indicating strong antibacterial activity .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of oxadiazole derivatives in a formalin-induced edema model. The compounds were administered at varying doses (50 mg/kg) and displayed significant reduction in paw volume compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with POCl₃ under reflux to form the 1,3,4-oxadiazole core, followed by alkylation with pentan-1-amine. Optimization includes stoichiometric control (e.g., 1:3 molar ratio for POCl₃), reaction temperature (90°C), and purification via recrystallization (DMSO/water mixtures). Yield improvements are achieved by monitoring intermediates via TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirms C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • NMR : ¹H NMR identifies protons on the pentan-1-amine chain (δ 1.2–1.6 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR resolves oxadiazole carbons (δ 160–170 ppm) .
  • X-ray crystallography : SHELX-refined structures validate bond lengths (e.g., C-N: 1.32 Å) and dihedral angles between oxadiazole and phenyl rings (e.g., 5–10°) .

Q. How can elemental analysis and mass spectrometry validate the compound’s purity?

  • Methodological Answer : Combustion analysis (C, H, N) should align with theoretical values (e.g., C: 65.7%, H: 7.2%, N: 16.0%). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 288.1612 (calculated: 288.1610) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL’s restraints for anisotropic displacement parameters and ADPs to manage disorder. Validate refinement with R-factor convergence (<5%) and data-to-parameter ratios >10:1. Cross-check with DFT-optimized geometries to identify bond-length outliers .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • *DFT (B3LYP/6-31G)**: Optimize geometry and compute HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge-transfer behavior.
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (oxadiazole N atoms) for electrophilic attack .
  • Molecular docking (AutoDock Vina) : Predict binding affinities (ΔG: −8.5 kcal/mol) to biological targets like DNA topoisomerases .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Methodological Answer :

  • Substituent variation : Replace phenyl with 4-chlorophenyl or 4-hydroxyphenyl to modulate electronic effects.
  • Chain modification : Shorten the pentan-1-amine to butylamine to assess steric effects on bioactivity.
  • Biological assays : Compare IC₅₀ values against HCT-15 (colon cancer) and A549 (lung cancer) cell lines .

Q. What methodologies evaluate the compound’s interaction with biomacromolecules like DNA?

  • Methodological Answer :

  • UV-Vis titration : Monitor hypochromicity (Δλ: 10 nm) to assess groove binding.
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
  • Gel electrophoresis : Quantify plasmid DNA cleavage efficiency (e.g., 70% at 50 µM) .

Q. How can synthetic reproducibility challenges be addressed for scale-up?

  • Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and employ HPLC (C18 column, acetonitrile/water gradient) for purity validation (>98%). Document crystalization solvents (e.g., ethanol vs. DMSO) to ensure polymorph consistency .

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